2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
The compound 2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic molecule featuring a benzo[de]isoquinoline-dione core linked via a thioether (-S-) propyl chain to a 1,2,4-triazole ring substituted with a 4-chlorophenyl group. This structure combines a rigid aromatic system (benzo[de]isoquinoline-dione) with a flexible sulfur-containing alkyl spacer and a bioactive triazole moiety. Its synthesis likely involves multi-step reactions, such as nucleophilic substitution or cyclocondensation, to assemble the triazole and thioether linkages .
Properties
IUPAC Name |
2-[3-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2S/c24-16-10-8-15(9-11-16)20-25-23(27-26-20)31-13-3-12-28-21(29)17-6-1-4-14-5-2-7-18(19(14)17)22(28)30/h1-2,4-11H,3,12-13H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLDCFGRSYTZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCSC4=NNC(=N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
This compound is characterized by a unique structure that combines a benzo[de]isoquinoline moiety with a triazole ring linked by a thioether group. The presence of the 4-chlorophenyl group contributes to its pharmacological properties.
Molecular Formula
- Molecular Weight : 426.96 g/mol
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
Antidepressant Potential
Research has highlighted the potential antidepressant effects of triazole derivatives. In a study involving various nitrogen-containing heterocycles, compounds similar to the target compound were evaluated using the tail suspension test (TST) in mice, demonstrating significant antidepressant-like activity comparable to standard drugs like fluoxetine . The proposed mechanism includes the modulation of serotonin receptors, which are critical in mood regulation.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Triazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In vitro assays have shown that related compounds exhibit selective COX-2 inhibition with IC50 values significantly lower than traditional anti-inflammatory drugs .
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Antidepressant Activity Evaluation :
- Inflammation Model Studies :
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit significant anticancer properties . For instance, related triazole derivatives have shown potent activity against various cancer cell lines, inhibiting cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research indicates that triazole-containing compounds possess notable antimicrobial activity . They have been evaluated against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzyme systems .
Acetylcholinesterase Inhibition
The compound's structural features suggest potential as an acetylcholinesterase inhibitor , which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have demonstrated significant inhibitory effects on acetylcholinesterase activity, leading to increased acetylcholine levels in the brain .
Case Studies
- Anticancer Evaluation : A study conducted by the National Cancer Institute evaluated various triazole derivatives for their anticancer efficacy. The results indicated that specific derivatives exhibited high levels of growth inhibition in tested human tumor cells, suggesting that the compound may also share similar properties .
- Microbial Activity Assessment : In vitro studies have shown that triazole compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This highlights their potential as therapeutic agents in treating infections caused by resistant strains .
Comparison with Similar Compounds
Research Implications
- Pharmacological Potential: Triazole-dione hybrids are frequently investigated as kinase inhibitors or antimicrobial agents. The 4-chlorophenyl group may enhance bioavailability or target selectivity.
- Material Science : The rigid aromatic core and sulfur linkages could be exploited in designing organic semiconductors or photoactive materials.
Q & A
Q. What are the established synthetic routes for this compound, and what key reagents are involved?
The synthesis typically involves sequential steps:
Triazole ring formation : Reacting hydrazine derivatives with carbonyl-containing reagents (e.g., phenyl isocyanate) to form the 1,2,4-triazole core .
Thioether linkage introduction : A thiol group is introduced via nucleophilic substitution or coupling reactions. For example, using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst to promote thioether bond formation between the triazole and propyl chain .
Final assembly : Coupling the thioether-containing intermediate with the benzo[de]isoquinoline-dione moiety under reflux conditions (70–80°C) .
Key reagents : Phenyl isocyanate, thiosemicarbazide derivatives, and PEG-400.
Q. What spectroscopic techniques are essential for characterizing this compound?
| Technique | Key Markers | Application |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts for aromatic protons (δ 7.0–8.5 ppm), thioether (-S-) protons (δ 2.5–3.5 ppm), and triazole ring carbons (δ 150–160 ppm) . | Confirms molecular connectivity and substituent positions. |
| IR Spectroscopy | Absorption bands for C=O (~1700 cm⁻¹), C-N (~1250 cm⁻¹), and S-C (~650 cm⁻¹) . | Validates functional group integrity. |
| X-ray Crystallography | Unit cell parameters and dihedral angles between aromatic rings (e.g., triazole and chlorophenyl planes) . | Resolves 3D structure and packing interactions. |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve thioether linkage yield?
- Catalyst screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) against homogeneous alternatives (e.g., DMAP) to enhance reaction efficiency .
- Solvent effects : Compare PEG-400 with polar aprotic solvents (e.g., DMF) to assess solubility and reaction rate .
- Temperature control : Use a gradient heating protocol (70–80°C) to minimize side reactions while ensuring complete coupling .
Q. What computational methods aid in resolving complex NMR spectra?
- Density Functional Theory (DFT) : Simulate chemical shifts using software like Gaussian to assign ambiguous peaks, particularly for overlapping aromatic protons .
- Spin-spin coupling analysis : Model J-coupling constants for protons near electronegative groups (e.g., chlorine substituents) .
Q. How should researchers design experiments to study environmental degradation pathways?
- Lab-scale degradation : Expose the compound to UV light, oxidizing agents (e.g., H₂O₂), or microbial consortia to identify breakdown products via LC-MS .
- Field studies : Monitor soil/water systems for residues using SPE-LC/MS, correlating degradation rates with pH, temperature, and organic matter .
Q. How can structural modifications enhance bioactivity while maintaining stability?
| Modification | Method | Impact |
|---|---|---|
| Alkoxy chain variation | Replace the propyl linker with shorter/longer chains (e.g., ethyl or butyl) via alkylation . | Alters lipophilicity and membrane permeability. |
| Heteroatom substitution | Substitute sulfur in the thioether with selenium or oxygen via oxidative coupling . | Modulates redox activity and binding affinity. |
Q. How to address contradictions in reported synthetic yields or spectral data?
- Parameter standardization : Systematically vary reaction time, catalyst loading, and purification methods (e.g., recrystallization vs. column chromatography) .
- Cross-lab validation : Collaborate with independent labs to reproduce results, ensuring instrumentation calibration (e.g., NMR shimming) .
Q. What strategies validate the compound’s mechanism of action in biological systems?
- Target docking studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) and prioritize in vitro assays .
- Metabolite profiling : Incubate with liver microsomes and analyze metabolites via HRMS to map metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
